molecular formula C21H27NO5 B3614412 3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide

3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide

Cat. No.: B3614412
M. Wt: 373.4 g/mol
InChI Key: CFDFUGWCWGFMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a broader class of molecules that exhibit significant biological activity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process may involve:

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of various enzymes and proteins.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide involves:

    Molecular Targets: The compound targets enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: It inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide is unique due to its specific combination of trimethoxyphenyl and methoxyphenyl groups, which confer distinct biological activities and pharmacological properties .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-12(2)15-11-16(13(3)8-17(15)24-4)22-21(23)14-9-18(25-5)20(27-7)19(10-14)26-6/h8-12H,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDFUGWCWGFMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-trimethoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.